4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid
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Overview
Description
4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid is a chemical compound characterized by its unique spirocyclic structure. This compound is often used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a valuable building block in synthetic chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withDisintegrin and Metalloproteinase Domain-Containing Protein 17 . This protein plays a crucial role in the regulation of cellular processes, including cell migration and immune response .
Mode of Action
This can result in alterations in cellular processes, such as signal transduction or immune response .
Biochemical Pathways
Given the potential target of this compound, it may influence pathways related to cell migration and immune response .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of AT22764 is currently unknown .
Result of Action
Based on the potential target of this compound, it may influence cellular processes such as cell migration and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through an intramolecular alkylation reaction.
Introduction of the Boc Protecting Group: The nitrogen atom is protected with the tert-butoxycarbonyl (Boc) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the carboxylic acid group.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can introduce hydroxyl or carbonyl groups, while reduction can yield alcohols or amines .
Scientific Research Applications
4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Boc-4-azaspiro[2.4]heptane-7-carboxamide: Similar in structure but with an amide group instead of a carboxylic acid group.
4-Boc-4-azaspiro[2.4]heptane-7-methanol: Contains a hydroxyl group instead of a carboxylic acid group.
4-Boc-4-azaspiro[2.4]heptane-7-nitrile: Features a nitrile group instead of a carboxylic acid group.
Uniqueness
4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid is unique due to its spirocyclic structure and the presence of the Boc protecting group. This combination provides a versatile building block for the synthesis of a wide range of complex molecules, making it valuable in both academic and industrial research .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.4]heptane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-4-8(9(14)15)12(13)5-6-12/h8H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYJBIBLOQQPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C12CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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